molecular formula C18H14BrFN2OS B2688523 4-bromo-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide CAS No. 895781-63-2

4-bromo-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide

Cat. No.: B2688523
CAS No.: 895781-63-2
M. Wt: 405.29
InChI Key: IZXLZLSBNBMPAS-UHFFFAOYSA-N
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Description

4-bromo-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide is a useful research compound. Its molecular formula is C18H14BrFN2OS and its molecular weight is 405.29. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques

The synthesis of related thiazole derivatives involves multi-step chemical processes, demonstrating the complexity and the chemists' ability to design and execute strategies for obtaining these compounds. For instance, the four-step synthesis of 2-(5-phenylthiazol-4-yl)benzoic acid and its derivatives showcases the methodological approach to create potential plant growth regulators through the transformation of commercially available compounds into thiazole esters, followed by hydrolysis to yield the target benzoic acids (Teitei, 1980). Microwave irradiation has also been employed as a more efficient, cleaner method for synthesizing N-(4-Methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides, highlighting the advancements in synthetic chemistry that reduce reaction times and improve yields (Saeed, 2009).

Potential Applications in Medicinal Chemistry

Compounds structurally related to 4-bromo-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide have shown potential in various medicinal applications. Notably, derivatives have been synthesized with the intention of evaluating their anticancer activity against multiple cancer cell lines, indicating the relevance of these compounds in the development of novel anticancer agents. For example, a series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides were synthesized and showed moderate to excellent anticancer activity, highlighting the therapeutic potential of these molecules (Ravinaik et al., 2021).

Structural Characterization and Properties

The structural and spectroscopic characterization of these compounds is critical for understanding their potential applications. Techniques such as FT-IR, NMR spectroscopy, and X-ray diffraction have been utilized to elucidate the structures of synthesized compounds and their complexes, providing insights into their chemical properties and potential interactions with biological targets. For example, the characterization of Ni(II) and Cu(II) complexes of 4-bromo-N-(di-R-carbamothioyl)benzamide derivatives has revealed their molecular structure and confirmed the formation of metal complexes, which could have implications for their use in various applications (Binzet et al., 2009).

Properties

IUPAC Name

4-bromo-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrFN2OS/c19-14-6-4-12(5-7-14)17(23)21-9-8-16-11-24-18(22-16)13-2-1-3-15(20)10-13/h1-7,10-11H,8-9H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZXLZLSBNBMPAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NC(=CS2)CCNC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.